2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
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Overview
Description
2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is a compound that features a thiophene ring, an oxadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of halogens or other electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine.
Oxadiazole Derivatives: Compounds with the oxadiazole ring, such as furazolidone and nitrofurazone.
Uniqueness
2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to its combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential advantages over other similar compounds .
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C10H11N3O2S/c1-6(2)10(14)11-9-8(12-15-13-9)7-4-3-5-16-7/h3-6H,1-2H3,(H,11,13,14) |
InChI Key |
HVRJYNNKWUHTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NON=C1C2=CC=CS2 |
Origin of Product |
United States |
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